molecular formula C19H14ClFN4OS B2406723 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891120-75-5

3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2406723
CAS RN: 891120-75-5
M. Wt: 400.86
InChI Key: DLZZZSGTMLFHNJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a triazolo[4,3-b]pyridazine ring, which is a type of azole. Azoles are a class of five-membered nitrogen-containing heterocycles. Other groups in the compound include a chlorofluorophenyl group, a methoxyphenyl group, and a methylsulfanyl group .


Molecular Structure Analysis

The crystal structure of a similar compound, 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile, was found to crystallize in the orthorhombic space group Pca 2 1 . The structure exhibits an intermolecular hydrogen bond of the type C-H…N .

Scientific Research Applications

1. Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, including 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been identified for their diverse biological activities. The broad spectrum of activities, including antitumor, antibacterial, analgesic, and diuretic effects, makes this class of compounds a subject of interest in pharmacological research. These derivatives have been pinpointed as selective inhibitors for phosphodiesterase 5 and 4, and as novel class of GABA-A receptor benzodiazepine binding site ligands. They also exhibit molluscicidal activity, suggesting potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).

2. Optoelectronic Material Applications

In the realm of materials science, quinazoline and pyrimidine derivatives (closely related to the given chemical structure) are noted for their significant roles in the development of optoelectronic materials. Research underscores their utilization in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable, resulting in the creation of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

3. Potential in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a key component of the chemical structure , is known for its significance in medicinal chemistry. It has yielded various bioactive molecules, with research indicating its importance in developing new derivatives for therapeutic applications. The structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives are being explored, highlighting their potential in enhancing pharmacokinetic profiles and efficacy in medicinal applications (Garrido et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c1-26-13-7-5-12(6-8-13)17-9-10-18-22-23-19(25(18)24-17)27-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZZZSGTMLFHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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